molecular formula C10H17NO2S B8620684 2-(Hexane-1-sulfinyl)-4-methyl-1,3-oxazole CAS No. 62124-59-8

2-(Hexane-1-sulfinyl)-4-methyl-1,3-oxazole

Cat. No. B8620684
M. Wt: 215.31 g/mol
InChI Key: SCFCQBPUOMKUGV-UHFFFAOYSA-N
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Patent
US04143047

Procedure details

N-Methyl-acetamide (1.02 g, 0.0140 m) in HMPA (10 ml) was stirred at 50° C. under nitrogen during the portionwise addition of 50% potassium hydride/oil dispersion (1.12 g, 0.0140 m). After the addition, the mixture was warmed to 100° C. and 2-n-hexylsulphinyl-4-methyloxazole (3.0 g, 0.0139 m) in HMPA (10 ml) was added and the mixture stirred at 100° C. for 5 hours. The mixture was then hydrolysed with water, solvent removed in vacuo and the product isolated by column chromatography on silica using ether. Recrystallisation from diethyl ether/hexane at -20° C. gave the title product as colourless needles, m.p. 27°-29° C.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:5])[CH3:4].[H-].[K+].C(S([C:16]1[O:17][CH:18]=[C:19]([CH3:21])[N:20]=1)=O)CCCCC.CCOCC>CN(P(N(C)C)(N(C)C)=O)C>[CH3:1][N:2]([C:16]1[O:17][CH:18]=[C:19]([CH3:21])[N:20]=1)[C:3](=[O:5])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
CNC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(CCCCC)S(=O)C=1OC=C(N1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 100° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
hydrolysed with water, solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product isolated by column chromatography on silica
CUSTOM
Type
CUSTOM
Details
Recrystallisation from diethyl ether/hexane at -20° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN(C(C)=O)C=1OC=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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